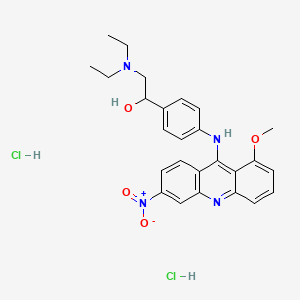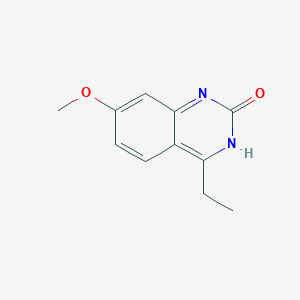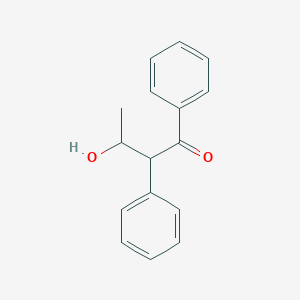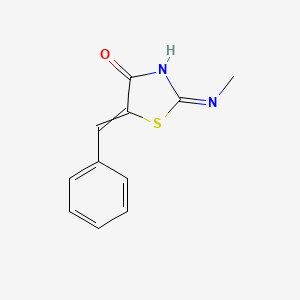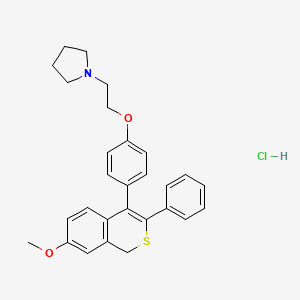
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride is a chemical compound with the molecular formula C28H29NO2S.ClH and a molecular weight of 480.06 . This compound is known for its complex structure, which includes a pyrrolidine ring, a benzothiopyran moiety, and a phenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and overall structure.
Benzothiopyran derivatives: These compounds share the benzothiopyran core but have different functional groups attached.
Phenoxyethyl derivatives: These compounds share the phenoxyethyl group but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.
Properties
CAS No. |
36266-77-0 |
|---|---|
Molecular Formula |
C28H30ClNO2S |
Molecular Weight |
480.1 g/mol |
IUPAC Name |
1-[2-[4-(7-methoxy-3-phenyl-1H-isothiochromen-4-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO2S.ClH/c1-30-25-13-14-26-23(19-25)20-32-28(22-7-3-2-4-8-22)27(26)21-9-11-24(12-10-21)31-18-17-29-15-5-6-16-29;/h2-4,7-14,19H,5-6,15-18,20H2,1H3;1H |
InChI Key |
UOOZDEQMFHXJGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(SC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


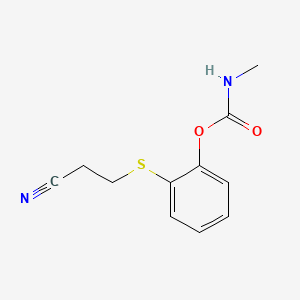
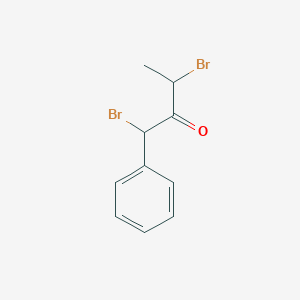
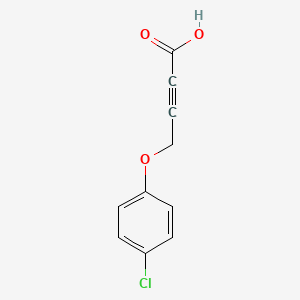

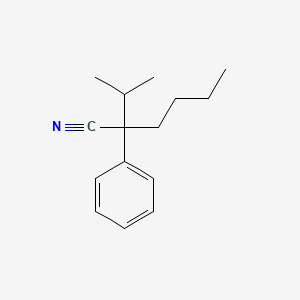
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
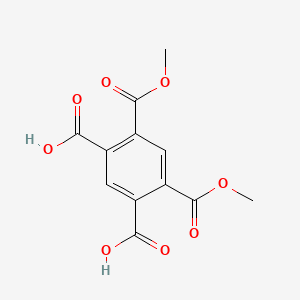


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
